Fmoc-d-gln(xan)-oh
Description
Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), a technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize, revolutionized peptide synthesis. peptide.com By anchoring the initial amino acid to an insoluble resin support, reagents and by-products could be easily washed away after each reaction step, simplifying the purification process. bachem.com
Early SPPS primarily utilized the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. peptide.com In this strategy, the temporary Nα-amino group protection was provided by the Boc group, which is removed by treatment with an acid, typically trifluoroacetic acid (TFA). bachem.comacs.org Side-chain protecting groups, often benzyl-based ethers and esters, were more stable to TFA and were removed at the end of the synthesis using a stronger acid, such as hydrogen fluoride (B91410) (HF). peptide.comacs.org While successful, this approach had limitations, including the harsh acidic conditions required for final cleavage, which could degrade sensitive peptide sequences. nih.gov
The quest for milder and more versatile methods led to the development of the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy in the late 1970s. peptide.comnih.gov This represented a significant advancement, offering an "orthogonal" protection scheme where the protecting groups could be removed under distinct chemical conditions. iris-biotech.deaurigeneservices.com
The Role of Nα-Fmoc Chemistry in Modern Peptide Synthesis Methodologies
The introduction of the Fmoc group by Carpino and Han in 1970 marked a pivotal moment in peptide chemistry. peptide.comresearchgate.net In the Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile Fmoc group. bachem.comiris-biotech.de This group is stable to acidic conditions but can be readily removed by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). bachem.comlgcstandards.com This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid. lgcstandards.com
The side-chain protecting groups in this methodology are typically acid-labile, such as the tert-butyl (tBu) group for aspartic acid, glutamic acid, serine, and threonine. iris-biotech.deaurigeneservices.com These groups are stable throughout the base-mediated Fmoc deprotection steps and are removed at the end of the synthesis, along with the cleavage of the peptide from the resin, using a strong acid like TFA. iris-biotech.delgcstandards.com
The Fmoc/tBu approach offers several advantages over the Boc/Bzl method. The milder conditions for Nα-deprotection are compatible with a wider range of sensitive and modified peptides, including those with post-translational modifications like phosphorylation or glycosylation. nih.gov The automation of Fmoc SPPS is also facilitated by the strong UV absorbance of the fluorenyl group released during deprotection, which can be used to monitor the reaction progress. nih.gov Consequently, Fmoc chemistry has become the predominant method for SPPS in both academic research and industrial-scale production of therapeutic peptides. nih.gov
Significance of Side-Chain Protection for Amide-Containing Amino Acids in Peptide Chemistry
Amino acids with amide-containing side chains, namely asparagine (Asn) and glutamine (Gln), present unique challenges during peptide synthesis. While they can sometimes be used without side-chain protection, there is a risk of side reactions, particularly during the activation step with carbodiimide (B86325) reagents. peptide.comadvancedchemtech.com The primary side reaction is the dehydration of the side-chain amide to form a nitrile. peptide.com This becomes more problematic in the synthesis of long peptides where these residues are repeatedly exposed to coupling reagents. peptide.com
Furthermore, unprotected glutamine at the N-terminus can cyclize to form pyroglutamate (B8496135), a reaction that can occur even in neutral aqueous solutions. acs.org Another significant issue is the poor solubility of Fmoc-Asn-OH and Fmoc-Gln-OH in common SPPS solvents like DMF. peptide.comadvancedchemtech.com
To mitigate these issues, the side-chain amide is often protected. In Fmoc-based SPPS, the trityl (Trt) group is a common choice for protecting the side chains of Asn and Gln. aurigeneservices.compeptide.compeptide.com The use of a side-chain protecting group like trityl or xanthydryl (Xan) not only prevents dehydration and other side reactions but also significantly improves the solubility of the Fmoc-amino acid derivative. peptide.comadvancedchemtech.comchemimpex.com The xanthydryl (Xan) group, in particular, is utilized as a side-chain protecting group for glutamine, leading to the specialized building block Fmoc-D-Gln(Xan)-OH. chemimpex.comresearchgate.net This derivative is designed for specific applications where the D-enantiomer of glutamine is required. The incorporation of D-amino acids can enhance a peptide's stability against enzymatic degradation, a desirable characteristic for therapeutic peptides. activotec.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1313054-52-2 |
|---|---|
Molecular Formula |
C33H28N2O6 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
InChI |
InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38)/t27-/m1/s1 |
InChI Key |
DQGRFJKGDGJKFV-HHHXNRCGSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Synthesis and Characterization of Fmoc D Gln Xan Oh As a Building Block
Methodologies for the Preparation of Fmoc-D-Gln(Xan)-OH
The preparation of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key stages include the synthesis of the xanthydrol precursor, the introduction of the D-glutamine moiety, and the careful management of stereochemistry.
Acid-Catalyzed Reactions in Xanthydrol Derivatives Synthesis
The xanthyl group is typically introduced to the side-chain amide of glutamine through a reaction with xanthydrol. This reaction is generally acid-catalyzed. The mechanism involves the protonation of the hydroxyl group of xanthydrol by an acid, followed by the loss of a water molecule to form a stable xanthyl cation. This carbocation is then susceptible to nucleophilic attack by the amide nitrogen of the glutamine side chain. youtube.comkhanacademy.orgpearson.comlibretexts.orgchemistrysteps.com The acidic conditions required for this reaction must be carefully controlled to avoid the premature cleavage of the acid-labile Fmoc protecting group from the alpha-amino group of the D-glutamine precursor. The xanthyl group itself is also acid-labile and is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA). nbinno.compeptide.com
Integration of D-Glutamine Precursors in this compound Synthesis
The synthesis of this compound commences with the appropriate D-glutamine precursor, which is typically N-α-Fmoc-D-glutamine (Fmoc-D-Gln-OH). sigmaaldrich.comiris-biotech.de This commercially available starting material provides the necessary stereochemistry and the alpha-amino protection required for peptide synthesis. The side-chain amide of Fmoc-D-Gln-OH is then reacted with xanthydrol in the presence of a suitable acid catalyst to yield the desired product. The selection of the D-enantiomer is crucial for the synthesis of peptides containing D-amino acids, which can confer unique structural and functional properties, such as increased resistance to enzymatic degradation. Fmoc-D-Gln-OH is a standard building block for the incorporation of D-glutamine residues in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com
Asymmetric Synthesis Approaches for Stereoisomeric Control in D-Glutamine Derivatives
Maintaining the stereochemical integrity of the D-glutamine core is paramount during the synthesis of this compound. Asymmetric synthesis strategies are employed to ensure that the desired stereoisomer is obtained with high enantiomeric purity. One notable approach for the asymmetric synthesis of glutamine derivatives involves the use of chiral auxiliaries or catalysts. For instance, a practical route for the preparation of a related compound, (2S,3S)-Fmoc-3-Me-Gln(Xan)-OH, has been developed utilizing a Michael addition reaction of a Ni(II) complex of a chiral Gly-Schiff base. nih.govresearchgate.netresearchgate.net Such methods provide excellent stereocontrol, leading to the formation of the desired diastereomer in high purity. These advanced asymmetric synthesis techniques are instrumental in producing enantiomerically pure D-glutamine derivatives suitable for the synthesis of complex peptides. nih.govnih.gov
Analytical Verification of this compound Purity and Stereochemical Integrity
To ensure the suitability of this compound as a building block for peptide synthesis, its purity and stereochemical integrity must be rigorously verified using a combination of chromatographic and spectroscopic techniques. sigmaaldrich.commerckmillipore.com
Chromatographic Techniques for Quality Control
High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the chemical and enantiomeric purity of this compound. sigmaaldrich.commerckmillipore.comphenomenex.com Chiral HPLC, in particular, is employed to separate and quantify the D- and L-enantiomers, ensuring high enantiomeric excess of the desired D-isomer. phenomenex.comrsc.orgphenomenex.comchiraltech.comsigmaaldrich.com Various chiral stationary phases (CSPs) are utilized for this purpose, with polysaccharide-based columns being particularly effective. phenomenex.comphenomenex.com The choice of mobile phase, including the organic modifier and acidic additive, plays a crucial role in achieving optimal separation. rsc.org
| Chiral Stationary Phase | Mobile Phase Conditions | Selectivity (α) for Gln derivative | Resolution (Rs) for Gln derivative | Elution Order |
|---|---|---|---|---|
| Quinine-based Zwitterionic (ZWIX(+)) | H2O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | 1.54 | 2.11 | D < L |
| Quinine-based Anion Exchanger (QN-AX) | MeOH/MeCN with additives | 1.98 | 10.61 | D < L |
Data adapted from a comparative study on the enantioseparation of Nα-Fmoc proteinogenic amino acids. nih.gov
Spectroscopic Methods for Structural Confirmation
A suite of spectroscopic methods is employed to confirm the chemical structure of this compound.
Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum would be expected to show absorption bands corresponding to the N-H and C=O stretching of the amide groups, the C=O stretching of the carboxylic acid and the urethane (B1682113) (Fmoc group), and the characteristic absorptions of the aromatic rings of the fluorenyl and xanthyl moieties. sigmaaldrich.comresearchgate.netthermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of Fmoc-D-Gln-OH, a precursor, is available for reference. chemicalbook.com For this compound, one would expect to see distinct signals for the protons of the D-glutamine backbone, the fluorenyl group, and the newly incorporated xanthyl group.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its calculated molecular weight, thus confirming the successful synthesis of the target molecule. scienceopen.comnih.gov
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-xanthyl-D-glutamine |
| Fmoc-D-Gln-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamine |
| Xan | Xanthyl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| SPPS | Solid-Phase Peptide Synthesis |
| TFA | Trifluoroacetic acid |
| HPLC | High-Performance Liquid Chromatography |
| CSP | Chiral Stationary Phase |
| IR | Infrared |
| FTIR | Fourier-Transform Infrared |
| NMR | Nuclear Magnetic Resonance |
| MS | Mass Spectrometry |
Application of Fmoc D Gln Xan Oh in Fmoc Solid Phase Peptide Synthesis
General Principles of Fmoc SPPS Incorporating Fmoc-D-Gln(Xan)-OH
The successful integration of this compound into an SPPS workflow relies on its compatibility with the core principles of the Fmoc/tBu strategy. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with the N-terminal Fmoc group being removed at each step by a mild base, typically piperidine (B6355638), and side-chain protecting groups remaining intact until the final acidolytic cleavage.
A significant challenge associated with the use of unprotected Fmoc-Gln-OH or Fmoc-Asn-OH in SPPS is their poor solubility in standard organic solvents like N,N-dimethylformamide (DMF). This low solubility can lead to incomplete dissolution and precipitation during the activation and coupling steps, resulting in slow reaction kinetics, reduced coupling efficiency, and ultimately, deletion sequences in the final peptide product.
The attachment of the bulky and lipophilic xanthyl (Xan) protecting group to the side-chain amide of D-glutamine dramatically enhances the solubility of the amino acid derivative in the organic solvents used for peptide synthesis. This improved solubility ensures a homogenous reaction mixture, facilitating more efficient activation of the carboxyl group and leading to faster and more complete coupling reactions. The result is a higher yield of the desired peptide with greater purity. While specific kinetic data for the D-isomer is not extensively detailed, the principles derived from its L-counterpart, Boc-Gln(Xan)-OH, are directly applicable.
| Property | Fmoc-D-Gln-OH | This compound |
|---|---|---|
| Solubility in DMF | Low | High |
| Coupling Efficiency | Variable to Poor | High / Efficient |
| Reaction Kinetics | Slow | Fast |
| Risk of Deletion Sequences | High | Low |
The success of modern peptide synthesis hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. The standard Fmoc/tBu strategy exemplifies this: the Nα-Fmoc group is base-labile, while the side-chain protecting groups (like tert-Butyl, tBu) are acid-labile.
The xanthyl (Xan) group fits perfectly within this orthogonal scheme. It is stable to the mildly basic conditions (e.g., 20% piperidine in DMF) used for the repeated cleavage of the Nα-Fmoc group during peptide chain elongation. Concurrently, it is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of synthesis, which also removes tBu-based side-chain protecting groups and cleaves the peptide from the resin. This mutual compatibility ensures that the side-chain amide of D-glutamine remains protected throughout the entire assembly process until the final global deprotection.
| Protecting Group | Functional Group Protected | Cleavage Condition | Reagent Example |
|---|---|---|---|
| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino | Base-Labile | 20% Piperidine in DMF |
| tBu (tert-Butyl) | Side-Chain (e.g., Asp, Glu, Ser) | Acid-Labile | 95% Trifluoroacetic Acid (TFA) |
| Xan (Xanthyl) | Side-Chain Amide (Gln, Asn) | Acid-Labile | 95% Trifluoroacetic Acid (TFA) |
The removal of the Nω-Xanthyl protecting group occurs simultaneously with the cleavage of other acid-labile side-chain protecting groups and the release of the peptide from the solid support. This is typically achieved by treating the peptide-resin with a "cleavage cocktail" consisting of a strong acid, most commonly Trifluoroacetic Acid (TFA), and a mixture of scavengers.
The mechanism of deprotection is an acid-catalyzed cleavage. The oxygen atom of the xanthyl ether is protonated by TFA, making it a good leaving group. The subsequent cleavage of the C-N bond generates a stable xanthyl carbocation. This reactive cation is immediately trapped by scavengers, such as triisopropylsilane (B1312306) (TIS) and water, present in the cleavage cocktail. This trapping prevents the carbocation from causing unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine within the newly deprotected peptide. The final result is a D-glutamine residue with a free side-chain amide.
Addressing Synthetic Challenges with this compound in Peptide Assembly
Glutamine residues, whether L- or D-isomers, are susceptible to two major side reactions during Fmoc SPPS: pyroglutamate (B8496135) formation and side-chain dehydration. The use of a side-chain protecting group is the most effective strategy to prevent these issues.
When a D-glutamine residue is located at the N-terminus of the peptide chain, its free α-amino group can act as an intramolecular nucleophile, attacking the side-chain amide carbonyl. This irreversible cyclization reaction results in the formation of a pyroglutamyl (pGlu) residue at the N-terminus and the elimination of ammonia. This modification not only introduces a significant structural change but also terminates further peptide elongation, as the resulting cyclic lactam is unreactive in subsequent coupling steps. This side reaction can be catalyzed by the basic conditions of Fmoc deprotection or the activation conditions of the subsequent coupling.
By protecting the side-chain amide with the bulky xanthyl group, this compound effectively prevents this side reaction. The Xan group sterically hinders the N-terminal amine from approaching the side-chain carbonyl, making the intramolecular nucleophilic attack unfavorable. This ensures the integrity of the N-terminus, allowing the peptide chain to be extended without premature termination.
During the activation of the C-terminal carboxyl group of a glutamine residue for coupling, the side-chain amide can undergo an undesirable dehydration reaction. This is particularly common when using carbodiimide-based activating agents like diisopropylcarbodiimide (DIC). The reaction converts the side-chain amide into a nitrile, resulting in the incorporation of a glutamic acid nitrile residue into the peptide sequence. This modification is often difficult to reverse and leads to a significant and often inseparable impurity.
The Nω-Xanthyl protecting group on this compound shields the side-chain amide, preventing its participation in side reactions during the activation step. The protection ensures that only the α-carboxyl group is activated by the coupling reagent, leading exclusively to the formation of the desired peptide bond and preserving the integrity of the D-glutamine side chain.
| Side Reaction | Condition | Outcome with Fmoc-D-Gln-OH | Outcome with this compound |
|---|---|---|---|
| Pyroglutamyl Formation | N-terminal position, basic or coupling conditions | Formation of pGlu, chain termination | Reaction is blocked, synthesis proceeds |
| Side-Chain Dehydration | Carboxyl group activation (e.g., with DIC) | Formation of glutamic acid nitrile derivative | Side-chain is protected, no dehydration |
Strategies for Overcoming Peptide Aggregation Issues with this compound
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant challenge that can lead to incomplete reactions and low yields of the target peptide. This issue is particularly prevalent in sequences that are prone to forming stable secondary structures, such as β-sheets, which are stabilized by intermolecular hydrogen bonds. While literature specifically detailing aggregation phenomena with this compound is limited, several general strategies are widely and effectively employed to disrupt peptide aggregation and are applicable to syntheses involving this protected amino acid.
The use of a side-chain protecting group on glutamine, such as Xanthyl (Xan), is itself a primary strategy to mitigate aggregation. Unprotected Fmoc-Gln-OH has very poor solubility, which can hinder coupling efficiency and promote aggregation. peptide.comgoogleapis.com By protecting the polar side-chain amide, the solubility of the derivative is improved, facilitating more efficient and complete coupling reactions. peptide.compeptide.com
Beyond the choice of protecting group, other established methods for overcoming aggregation include:
Disruption of Secondary Structures: The incorporation of "structure-breaking" dipeptide units, such as pseudoprolines, can introduce a kink into the growing peptide backbone. This disruption of the regular peptide structure interferes with the hydrogen bond networks necessary for the formation of aggregates like β-sheets. adventchembio.com
Enhanced Solvation: The choice of synthesis resin and solvents plays a critical role. Polyethylene glycol (PEG)-based resins, for instance, can improve the solvation of the growing peptide chain, keeping it more accessible for reaction and less likely to aggregate.
Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can help to disrupt organized water structures and interfere with the hydrophobic interactions that often drive aggregation.
Comparative Studies of Nω-Protecting Groups for Glutamine in Fmoc SPPS
The selection of a suitable protecting group for the side-chain amide of glutamine is crucial for the success of Fmoc SPPS. The ideal group must prevent side reactions, enhance solubility, and be cleanly removed at the final cleavage step without generating byproducts. The Xanthyl (Xan) group is one of several acid-labile groups used for this purpose, alongside others like Trityl (Trt) and Trimethoxybenzyl (Tmob).
Xanthyl (Xan) vs. Trityl (Trt) Protection for Glutamine
Both Xanthyl (Xan) and Trityl (Trt) are bulky, acid-labile groups employed to protect the glutamine side chain. While Trt is more commonly preferred in standard Fmoc chemistry, comparative studies on challenging peptide sequences have demonstrated distinct advantages for the Xan group. peptide.comnih.gov
Research involving the synthesis of several difficult peptides showed that the use of Xan-protected asparagine and glutamine derivatives yielded products with higher purity compared to those synthesized using Trt protection. nih.gov This suggests that Xan protection may be more effective at preventing side reactions or may be removed more cleanly under certain conditions.
The primary difference between the two lies in their acid lability. The Trt group is highly stable to the mild basic conditions of Fmoc removal but requires relatively strong acid for cleavage, typically being removed with 95% trifluoroacetic acid (TFA) over 1 to 3 hours. advancedchemtech.comiris-biotech.de In contrast, the Xan group is more acid-sensitive and can be cleaved under milder acidic conditions, such as 50% TFA. peptide.com Despite its widespread use, the removal of the Trt group can sometimes be slow, particularly if the protected residue is at the N-terminus of the peptide. peptide.com
Table 1: Comparison of Xanthyl (Xan) and Trityl (Trt) Protecting Groups for Glutamine
| Basis of Comparison | Xanthyl (Xan) | Trityl (Trt) |
|---|---|---|
| Final Peptide Purity | Reported to yield purer products in syntheses of challenging peptides. nih.gov | Widely used, though may result in lower purity for some difficult sequences compared to Xan. nih.gov |
| Acid Lability | More acid-labile. | Less acid-labile; requires stronger acid for efficient removal. advancedchemtech.compeptide.com |
| Common Cleavage | Removable with ~50% Trifluoroacetic Acid (TFA). peptide.com | Typically requires 95% TFA for 1-3 hours for complete removal. advancedchemtech.com |
| Solubility Enhancement | Improves solubility of the Fmoc-amino acid derivative. | Significantly improves solubility over unprotected Fmoc-Gln-OH. peptide.compeptide.com |
| Potential Issues | Less commonly used than Trt, so literature is less extensive. | Removal can be slow for N-terminal Gln(Trt) residues. peptide.com |
Xanthyl (Xan) vs. Trimethoxybenzyl (Tmob) Protection
The 2,4,6-trimethoxybenzyl (Tmob) group is another acid-labile protecting group utilized for the glutamine side chain. It is known for its high acid sensitivity, which allows for very rapid cleavage.
In the same studies that compared Xan to Trt, the Xan group also proved superior to Tmob protection in terms of the purity of the final peptide products for the model sequences tested. nih.gov However, the Tmob group offers a significant advantage in its cleavage kinetics. The half-life for the cleavage of a Gln(Tmob) residue in 95% TFA is less than one minute, which is considerably faster than for many other protecting groups. google.com This rapid deprotection can be beneficial in minimizing acid-catalyzed side reactions during the final cleavage step.
Table 2: Comparison of Xanthyl (Xan) and Trimethoxybenzyl (Tmob) Protecting Groups
| Basis of Comparison | Xanthyl (Xan) | Trimethoxybenzyl (Tmob) |
|---|---|---|
| Final Peptide Purity | Demonstrated to yield purer peptides in comparative studies of difficult sequences. nih.gov | Resulted in lower purity products for the same model peptides compared to Xan. nih.gov |
| Cleavage Rate | Moderate cleavage rate with acid. | Extremely rapid cleavage rate (t½ < 1 min in 95% TFA). google.com |
| Solubility | Provides good solubility for the protected amino acid. | Provides good solubility in organic solvents used for SPPS. googleapis.com |
Advantages of Xanthyl Protection for D-Glutamine over Unprotected Counterparts
The use of Fmoc-D-Gln-OH without side-chain protection in Fmoc SPPS presents significant challenges that are effectively overcome by employing a protecting group like Xanthyl. The advantages are primarily twofold: the prevention of chemical side reactions and a substantial improvement in physical properties like solubility.
Prevention of Side-Chain Dehydration: During the amino acid activation step, which is necessary to form the peptide bond, the side-chain amide of an unprotected glutamine residue is susceptible to dehydration. This side reaction, which is particularly problematic when using carbodiimide-based activators, converts the amide to a nitrile, resulting in an undesired and difficult-to-remove impurity in the final peptide. peptide.compeptide.comadvancedchemtech.com The bulky Xanthyl group physically blocks the amide, preventing this dehydration reaction from occurring. peptide.com
Advanced Applications and Methodological Enhancements with Fmoc D Gln Xan Oh
Synthesis of Peptides Containing Difficult D-Glutamine Sequences
In solid-phase peptide synthesis (SPPS), certain amino acid sequences are notoriously difficult to synthesize, often due to the propensity of the growing peptide chain to aggregate. researchgate.netsigmaaldrich.com This aggregation, driven by intermolecular hydrogen bonding between peptide backbones, can hinder both the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid, leading to incomplete reactions and the accumulation of deletion sequences. rsc.orgnih.gov Peptides containing glutamine are frequently associated with these challenges. sigmaaldrich.com
The use of a side-chain protecting group on glutamine is crucial to mitigate these issues. The xanthyl (Xan) group in Fmoc-D-Gln(Xan)-OH serves as a bulky, temporary protecting group for the side-chain amide. This protection prevents potential side reactions and, importantly, disrupts the hydrogen bonding that leads to aggregation. peptide.com Research has shown that using Xan-protected glutamine derivatives results in purer peptide products compared to those synthesized with other protecting groups like trityl (Trt) or 2,4,6-trimethoxybenzyl (Tmob), especially in the synthesis of known challenging sequences. nih.gov The Xan group effectively enhances the solubility of the protected amino acid derivative and the growing peptide chain, facilitating more efficient and complete coupling reactions. peptide.com
The effectiveness of the Xan protecting group has been demonstrated in the synthesis of several model peptides known to present difficulties, such as those prone to difficult couplings or side reactions like tryptophan alkylation. nih.gov The side-chain protection is stable throughout the synthesis cycles but can be cleanly removed during the final acidolytic cleavage step, typically using a trifluoroacetic acid (TFA) cocktail, which releases the peptide from the solid support. nih.govthermofisher.com
Table 1: Comparison of Side-Chain Protecting Groups for Glutamine in SPPS
| Protecting Group | Key Advantage | Common Issues Addressed | Reference |
|---|---|---|---|
| Xanthyl (Xan) | Reduces aggregation; improves product purity. | Incomplete couplings, side reactions. | nih.gov |
| Trityl (Trt) | Commonly used in Fmoc chemistry; easily scavenged. | Side-chain dehydration, aggregation. | peptide.comnih.gov |
| 2,4,6-Trimethoxybenzyl (Tmob) | Acid-labile protection. | Poor solubility of unprotected Gln, side reactions. | nih.govgoogle.com |
Role in the Preparation of Modified Peptides and Peptide Libraries
The creation of modified peptides and diverse peptide libraries is a cornerstone of modern drug discovery and materials science. semanticscholar.orgnih.gov These libraries often incorporate non-proteinogenic amino acids, such as D-isomers, to enhance peptide stability against enzymatic degradation or to explore a wider range of three-dimensional structures. nih.govgenscript.com this compound is a key reagent in this context, serving as a reliable building block for introducing D-glutamine into peptide sequences. chemimpex.com
The robustness and high coupling efficiency of this compound are critical for the repetitive and numerous synthetic steps required in library synthesis, particularly in automated solid-phase peptide synthesis (SPPS). chemimpex.comsemanticscholar.org The use of such well-defined, protected derivatives ensures high fidelity in the construction of each unique peptide in a library, which can contain thousands to millions of distinct compounds. nih.gov
Furthermore, the Fmoc/tBu synthesis strategy, for which this compound is designed, is compatible with a wide array of modifications. semanticscholar.org This allows for the straightforward incorporation of other modified residues (e.g., phosphorylated, glycosylated, or N-methylated amino acids) alongside D-glutamine to generate highly complex and functionally diverse peptides. semanticscholar.orggenscript.com The synthesis of large libraries, such as those used in one-bead-one-compound (OBOC) screening methods, relies on the availability of a diverse toolkit of building blocks, including D-amino acid derivatives like this compound, to maximize the structural diversity of the library. nih.gov
Development of Tailor-Made Amino Acid Derivatives for Specialized Peptide Architectures
The advancement of peptide science often requires the design and synthesis of peptides with highly specific, non-natural structures to achieve desired therapeutic or material properties. This necessitates the development of "tailor-made" amino acid derivatives that serve as unique structural components. researchgate.net this compound is itself a specialized derivative designed to overcome specific synthetic hurdles. chemimpex.compeptide.com
The principles behind its design—namely, the orthogonal protection of reactive functional groups to prevent side reactions and improve synthesis outcomes—are fundamental to the creation of even more complex building blocks. peptide.com Research into naturally occurring complex peptides, such as the cytotoxic marine peptides callipeltin O and Q, has driven the synthesis of novel amino acid derivatives. For instance, a derivative of Fmoc-Gln(Xan)-OH, namely (2S,3S)-Fmoc-3-Me-Gln(Xan)-OH, was developed specifically for the total synthesis of these molecules. researchgate.net
This example illustrates a key paradigm: foundational building blocks like this compound enable the subsequent development of more highly functionalized or stereochemically complex derivatives. The presence of the Xan protecting group can be retained while other parts of the amino acid are modified, demonstrating its utility as a reliable protecting group in multi-step synthetic routes toward these specialized reagents. researchgate.netresearchgate.net The availability of a robust portfolio of such tailor-made derivatives is indispensable for constructing novel peptide architectures, including cyclic peptides, stapled peptides, and peptide-drug conjugates, which are at the forefront of medicinal chemistry. semanticscholar.orgresearchgate.netnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| Nα-(9-Fluorenylmethoxycarbonyl)-D-glutamine(xanthyl) | This compound |
| Trifluoroacetic acid | TFA |
| Trityl | Trt |
| 2,4,6-Trimethoxybenzyl | Tmob |
| (2S,3S)-Fmoc-3-Me-Gln(Xan)-OH | (2S,3S)-Nα-(9-Fluorenylmethoxycarbonyl)-3-methyl-glutamine(xanthyl) |
| Callipeltin O | Not applicable |
Future Perspectives in Fmoc D Gln Xan Oh Mediated Peptide Synthesis Research
Innovations in Protecting Group Chemistry for Enhanced SPPS Efficiency
The efficiency and success of solid-phase peptide synthesis (SPPS) are critically dependent on the strategic use of protecting groups. researchgate.net The standard Fmoc/tBu strategy, which relies on the orthogonality between the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection, is the most common approach. iris-biotech.deresearchgate.net However, challenges remain, particularly for complex sequences or those containing sensitive residues like glutamine.
Glutamine presents specific challenges, including poor solubility of the unprotected Fmoc-Gln-OH derivative and potential side reactions such as dehydration of the side-chain amide or cyclization of an N-terminal glutamine residue to form pyroglutamate (B8496135). peptide.comresearchgate.net Side-chain protection is therefore crucial. While the trityl (Trt) group is preferred in Fmoc-SPPS for its ability to enhance solubility and prevent side reactions, the xanthyl (Xan) group, traditionally used in Boc-chemistry, offers an alternative with different lability characteristics. peptide.com
Development of Hyper-Orthogonal Protecting Groups: The quest for truly orthogonal protecting groups that can be removed under unique conditions without affecting others is ongoing. iris-biotech.decsic.es For complex molecules like branched or cyclic peptides, a third or even fourth dimension of orthogonality is required. csic.es Innovations in "safety-catch" linkers and protecting groups, which are stable until activated by a specific chemical transformation, could allow for more intricate molecular designs incorporating residues like D-Gln(Xan). iris-biotech.decsic.es
Minimizing Side Reactions: The development of protecting groups that offer superior steric hindrance or electronic effects to prevent undesirable reactions is a major goal. For glutamine, this means preventing the formation of pyroglutamate, a reaction that can occur under both acidic and neutral conditions. acs.orgmdpi.com New protecting groups aim to be more robust during synthesis while ensuring clean removal during final cleavage.
Greener Chemistry: There is a significant push towards making peptide synthesis more sustainable. researchgate.net This involves exploring greener solvents and developing protecting groups that can be cleaved under more environmentally benign conditions, reducing reliance on hazardous reagents like trifluoroacetic acid (TFA). rsc.org Future work may focus on optimizing the use of groups like Xan or developing new alternatives that fit within a greener synthesis framework.
The table below compares common side-chain protecting groups for glutamine used in Fmoc-SPPS, highlighting the properties that influence their selection.
| Protecting Group | Structure | Cleavage Condition | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Highly acid-labile (e.g., 95% TFA) nih.gov | Improves solubility of Fmoc-Gln-OH; Prevents side-chain dehydration. peptide.com | Bulky, may hinder coupling reactions; Can contribute to peptide aggregation. amidetech.com | |
| Xanthyl (Xan) | Acid-labile (used in Boc chemistry) peptide.com | Prevents side-chain dehydration. peptide.com | Less common in Fmoc-SPPS; Lability may not be perfectly orthogonal to some linkers. peptide.com | |
| None | N/A | N/A | Avoids an additional protecting group. | Very low solubility of Fmoc-Gln-OH; Risk of side-chain dehydration and pyroglutamate formation. peptide.comacs.org |
Computational Chemistry and Modeling in Understanding Fmoc-D-Gln(Xan)-OH Reactivity
Computational chemistry has emerged as an indispensable tool for predicting and understanding the intricate processes of peptide synthesis. By modeling reactions at a molecular level, researchers can gain insights into reactivity, conformational behavior, and potential side reactions, thereby guiding experimental design for improved outcomes. amidetech.com
For a specific building block like this compound, computational approaches offer several promising avenues for future research:
Modeling Reaction Mechanisms and Side Reactions: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to elucidate the reaction pathways and activation energies for key steps. This is particularly valuable for understanding and predicting unwanted side reactions. For example, computational studies have detailed the mechanism of nonenzymatic pyroglutamate formation from N-terminal glutamine residues, revealing the catalytic role of buffer species and the required conformational changes. acs.org Similar models could be applied to assess the stability of the xanthyl protecting group on D-glutamine during repeated Fmoc deprotection cycles and to compare its propensity for side reactions against the more common Trt group.
Predicting Synthesis Efficiency and Aggregation: Peptide aggregation on the solid support is a major cause of failed syntheses. Machine learning and deep learning models are now being trained on large datasets from automated synthesizers to predict the outcome of coupling and deprotection steps. amidetech.comacs.org These models use molecular fingerprints to represent amino acids and their protecting groups, correlating them with synthesis parameters and outcomes like deprotection efficiency. amidetech.comacs.org Such models could be used to predict how the inclusion of this compound in a sequence impacts aggregation, potentially identifying problematic couplings before they are attempted experimentally. Studies have already shown that bulky aromatic protecting groups like Trt and Pbf can increase aggregation probability. amidetech.com
The following table summarizes the application of various computational methods in peptide synthesis research.
| Computational Method | Application | Relevance to this compound Research |
| Quantum Mechanics (e.g., DFT) | Elucidation of reaction mechanisms; Calculation of activation energies for coupling and side reactions. | Modeling the stability of the Xan group; Predicting the likelihood of pyroglutamate formation; Assessing racemization risk. acs.org |
| Molecular Dynamics (MD) | Simulation of peptide folding and conformational dynamics; Analysis of peptide aggregation. | Predicting the conformational impact of D-Gln(Xan) on peptide structure; Studying its influence on aggregation propensity. scirp.org |
| Deep Learning / Machine Learning | Prediction of synthesis outcomes (coupling/deprotection efficiency) from sequence and reagents. | Optimizing coupling conditions for this compound; Identifying sequences where its incorporation may be difficult. amidetech.comacs.org |
Expanding the Scope of Peptides Synthesized via this compound Integration
The integration of this compound into peptide chains opens up possibilities for creating novel molecules with tailored properties for therapeutic, diagnostic, and materials science applications. The presence of a D-amino acid can dramatically increase a peptide's half-life in vivo by making it resistant to degradation by proteases, a crucial attribute for peptide-based drugs. semanticscholar.org
Future research is likely to leverage this building block in several key areas:
Development of Enzyme-Resistant Therapeutic Peptides: Many native bioactive peptides have short biological half-lives, limiting their therapeutic potential. Replacing an L-glutamine with a D-glutamine residue can confer proteolytic stability. Glutamine-containing peptides are known to have various biological activities, including roles in protecting the intestinal barrier. researchgate.netmdpi.com Synthesizing D-analogs of these peptides using this compound could lead to more potent and durable therapeutics.
Creation of Novel Peptidomimetics and Biomaterials: D-amino acids can induce unique secondary structures, such as turns and helices, that may not be accessible with only L-amino acids. This allows for the design of peptidomimetics that can mimic or block biological interactions with high specificity. Furthermore, the self-assembly of peptides into well-ordered nanostructures is a burgeoning field in biomaterials. nih.govsemanticscholar.org The specific conformational constraints imposed by D-Gln could be exploited to create novel hydrogels, fibrils, and other materials for applications in drug delivery and tissue engineering.
Synthesis of Complex and Modified Peptides: The orthogonality of the Fmoc/tBu strategy, within which a Xan-protected amino acid could function, is highly compatible with the synthesis of peptides bearing post-translational modifications (PTMs) like glycosylation or phosphorylation. nih.gov The ability to incorporate a stabilized D-Gln residue into a complex, modified peptide could be critical for studying the function of PTMs in metabolically stable environments. The synthesis of long peptides or even small proteins through the ligation of protected peptide fragments is another area where precisely controlled protecting group strategies, potentially including Xan, are essential. peptide.com
The table below outlines potential areas where the integration of D-glutamine could be highly beneficial.
| Peptide Class | Rationale for D-Gln Integration | Potential Target / Application Example |
| Therapeutic Peptides | Increased proteolytic stability, leading to longer in-vivo half-life and improved bioavailability. | Analogs of neuropeptides, antimicrobial peptides, or gut-health promoting peptides like Glp-2. mdpi.com |
| Peptidomimetics | Inducing specific, stable conformations to enhance receptor binding affinity and specificity. | Designing enzyme inhibitors or receptor antagonists with improved pharmacokinetics. |
| Peptide-Based Biomaterials | Controlling self-assembly processes to form novel nanostructures with desired physical properties. | Creating stable hydrogels for controlled drug release or scaffolds for tissue engineering. nih.gov |
| Diagnostic Probes | Enhancing stability in biological samples for improved assay reliability. | Developing enzyme-resistant peptide probes for in-vivo imaging or biomarker detection. |
Q & A
Q. What spectroscopic techniques resolve stereochemical purity in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
